molecular formula C8H17N B2795019 N,3-dimethylcyclohexan-1-amine CAS No. 90226-22-5

N,3-dimethylcyclohexan-1-amine

Cat. No. B2795019
CAS RN: 90226-22-5
M. Wt: 127.231
InChI Key: BQHWWDQRAMXLHH-UHFFFAOYSA-N
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Description

N,3-dimethylcyclohexan-1-amine, also known as DMCHA, is a cyclic amine that has gained attention in scientific research due to its potential as a precursor for the synthesis of various organic compounds. The unique structure of DMCHA makes it a valuable building block for the development of pharmaceuticals, agrochemicals, and materials science. In

Scientific Research Applications

Spectroscopic and Theoretical Analysis

N,3-dimethylcyclohexan-1-amine, as a derivative of β-Enaminones, has been explored for its properties using experimental spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible. Theoretical studies using Density Functional Theory (DFT) have been conducted to analyze bond lengths, angles, vibrational frequencies, and charge distribution within the molecule. These studies are crucial in understanding the molecular structure and behavior of such compounds (Fatima et al., 2021).

Catalytic Amination in Chemical Industry

Amines, including derivatives of this compound, are integral in the chemical industry, finding extensive applications in the manufacturing of agrochemicals, pharmaceuticals, detergents, and other products. Various processes such as hydroamination and reductive amination have been developed for synthesizing amines, highlighting the compound's significance in industrial chemical reactions (Pera‐Titus & Shi, 2014).

Role in Antibiotic Synthesis

This compound serves as a key intermediate in the synthesis of certain antibiotics, such as premafloxacin. This underscores its role in the pharmaceutical industry, particularly in developing treatments for veterinary pathogens (Fleck et al., 2003).

Bioconjugation in Aqueous Media

This compound has been studied in the context of bioconjugation, particularly in forming amide bonds between carboxylic acids and amines in aqueous media. Such reactions are significant in the field of biochemistry and molecular biology (Nakajima & Ikada, 1995).

Copolymerization Processes

The compound has been utilized in catalyst systems for the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating its role in polymer chemistry and material science applications (Devaine-Pressing et al., 2015).

Environmental and Industrial Applications

Studies have shown its use in Switchable Hydrophilicity Solvents (SHS) for lipid extraction from algal cultures, highlighting its potential in environmental and industrial applications. The compound's eco-toxicological profile has been evaluated, emphasizing its environmental impact (Samorì et al., 2014).

Methylation of Amines

Research has also focused on the selective N-dimethylation of functional amines, using this compound derivatives. This process is widely applicable in the chemical industry for creating N,N-dimethyl amines, significant in pharmaceuticals and dyes (Liu et al., 2021).

properties

IUPAC Name

N,3-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7-4-3-5-8(6-7)9-2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHWWDQRAMXLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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